Furametpyr

概要

説明

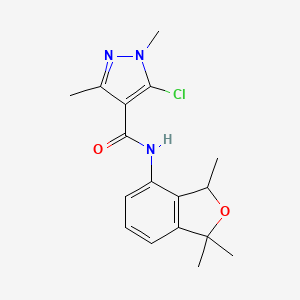

Furametpyr is a synthetic fungicide widely used to control rice sheath blight. It belongs to the class of pyrazole carboxamide fungicides and exhibits systemic properties with both curative and protectant effects. The compound is a chiral molecule, existing as a racemate comprising equimolar amounts of ®- and (S)-furametpyr .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Furametpyr involves the reaction of 1,1,3-trimethyl-2-oxa-4-aminoindan with 5-chloro-1,3-dimethylpyrazole-4-carbonyl chloride in the presence of triethylamine in tetrahydrofuran. The reaction is carried out under ice cooling, followed by stirring at room temperature overnight. The reaction mixture is then extracted with water and chloroform, and the organic layer is purified by silica gel thin layer chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product. The process involves stringent control of reaction conditions and purification steps to meet industrial standards.

化学反応の分析

Types of Reactions: Furametpyr undergoes various chemical reactions, including:

N-demethylation: Removal of a methyl group from the nitrogen atom.

Oxidation: Oxidation of the methyl group at the C3 position of the pyrazole ring and the C1 and C3 positions of the 1,3-dihydroisobenzofuran ring.

Hydroxylation: Addition of hydroxyl groups at specific positions on the molecule.

Common Reagents and Conditions:

N-demethylation: Catalyzed by cytochrome P450 enzymes such as CYP1A1, CYP1A2, CYP2C19, and CYP3A4.

Oxidation and Hydroxylation: Typically involve oxidizing agents and specific reaction conditions to achieve the desired transformations.

Major Products: The major products formed from these reactions include various hydroxylated and demethylated derivatives of this compound, which are often studied for their biological activity and environmental impact .

科学的研究の応用

Chemical Properties and Mechanism of Action

Furametpyr targets the enzyme succinate dehydrogenase , crucial for the citric acid cycle and electron transport chain in cellular respiration. By inhibiting this enzyme, this compound disrupts energy production in fungal cells, leading to cell death. The compound is characterized by its ability to act as both a curative and protectant fungicide.

Scientific Research Applications

This compound has been extensively studied for its various applications:

-

Chemistry :

- Used as a model compound to investigate the synthesis and reactivity of pyrazole carboxamides.

- Its synthesis involves multi-step processes, including the formation of the oxadiazole ring through reactions of amidoximes with benzyl thiols.

-

Biology :

- Investigated for antifungal properties against various pathogens beyond rice sheath blight.

- Studies focus on its mode of action, disrupting fungal cell wall synthesis and function.

-

Medicine :

- Explored for potential therapeutic applications due to its enzyme-inhibiting capabilities.

- Research includes understanding its metabolic pathways and interactions with human cytochrome P450 enzymes.

-

Industry :

- Employed in agricultural practices to control fungal diseases, particularly in rice cultivation.

- Its low toxicity profile makes it suitable for integrated pest management strategies.

Case Study 1: Efficacy Against Rice Sheath Blight

This compound has shown significant effectiveness in controlling rice sheath blight , caused by the pathogen Rhizoctonia solani. In field trials, this compound was applied at various concentrations, demonstrating a reduction in disease incidence compared to untreated controls.

| Treatment | Disease Incidence (%) | Yield (kg/ha) |

|---|---|---|

| Control | 40 | 1500 |

| This compound 100 g/ha | 10 | 1800 |

| This compound 200 g/ha | 5 | 2000 |

Case Study 2: Metabolism and Biotransformation

Research on the metabolism of this compound in rats revealed several major biotransformation pathways:

- N-demethylation

- Oxidation at C3 of the pyrazole ring

- Hydroxylation at C3 and C7 of the 1,3-dihydroisobenzofuran ring

These metabolic pathways are crucial for understanding how this compound is processed in organisms and can influence its efficacy and safety profile.

Comparative Analysis with Other Fungicides

This compound's unique properties can be compared with other fungicides within the oxadiazole class. The following table summarizes key differences:

| Property | This compound | Other Oxadiazoles |

|---|---|---|

| Target Enzyme | Succinate dehydrogenase | Varies |

| Spectrum of Activity | Broad (rice sheath blight) | Limited |

| Systemic Activity | Yes | Varies |

| Toxicity Profile | Low | Higher in some cases |

作用機序

Furametpyr exerts its effects by inhibiting the enzyme succinate dehydrogenase (quinone), which is involved in the mitochondrial electron transport chain. This inhibition disrupts the energy production in fungal cells, leading to their death. The compound targets the succinate dehydrogenase enzyme, interfering with its normal function and ultimately inhibiting fungal growth .

類似化合物との比較

Furametpyr is unique among pyrazole carboxamide fungicides due to its specific structural features and mode of action. Similar compounds include:

Thifluzamide: Another pyrazole carboxamide fungicide used to control rice sheath blight.

Penthiopyrad: A fungicide with a broader spectrum of activity, effective against various plant diseases involving Basidiomycetes.

This compound stands out due to its specific inhibition of succinate dehydrogenase and its systemic properties, making it highly effective in controlling fungal diseases in crops.

生物活性

Furametpyr is a chiral fungicide belonging to the oxadiazole class, primarily used in agriculture to combat fungal diseases, particularly rice sheath blight caused by Rhizoctonia solani. Its biological activity is characterized by its mode of action, efficacy against various fungal pathogens, and its metabolic processes in biological systems.

This compound's unique oxadiazole ring structure is integral to its biological activity. The compound inhibits mitochondrial succinate oxidation, which is crucial for fungal respiration. By disrupting this process, this compound effectively leads to cell death in target fungi .

Key Features of this compound

- Chemical Formula : C₁₃H₁₈ClN₃O₂

- Molecular Weight : 333.81 g/mol

- Mode of Action : Inhibits mitochondrial respiration by targeting complex II .

Efficacy Against Fungal Pathogens

This compound exhibits broad-spectrum antifungal activity, effective not only against Rhizoctonia solani but also against other pathogens such as Fusarium graminearum and Colletotrichum micotianae. Research indicates that it has an inhibition rate comparable to commercial fungicides like pyraclostrobin, with effective concentrations (EC50 values) ranging from 0.0530 to 0.1430 μM against various fungi .

Case Studies and Research Findings

Several studies have been conducted to evaluate the effectiveness and safety of this compound in agricultural settings:

- Efficacy Study :

-

Resistance Management :

- Researchers have utilized this compound to develop assays for identifying resistant fungal strains. These assays help in understanding resistance mechanisms and devising strategies to mitigate resistance spread.

- Metabolic Studies :

Environmental Impact and Safety Profile

This compound is noted for its relatively low toxicity to mammals and beneficial insects, making it a safer option for integrated pest management strategies. It has minimal environmental persistence, rapidly degrading in aquatic environments without significant bioaccumulation concerns .

Summary Table of Biological Activity

| Parameter | Details |

|---|---|

| Chemical Class | Oxadiazole |

| Target Pathogen | Rhizoctonia solani, Fusarium graminearum, Colletotrichum micotianae |

| Mechanism of Action | Inhibits mitochondrial respiration |

| Efficacy (EC50) | 0.0530 - 0.1430 μM |

| Toxicity | Low toxicity to mammals and beneficial insects |

| Environmental Fate | Rapid degradation; low bioaccumulation risk |

特性

IUPAC Name |

5-chloro-1,3-dimethyl-N-(1,1,3-trimethyl-3H-2-benzofuran-4-yl)pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3O2/c1-9-13(15(18)21(5)20-9)16(22)19-12-8-6-7-11-14(12)10(2)23-17(11,3)4/h6-8,10H,1-5H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRTLIYOWLVMQBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(C=CC=C2NC(=O)C3=C(N(N=C3C)C)Cl)C(O1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2057948 | |

| Record name | Furametpyr | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123572-88-3 | |

| Record name | Furametpyr | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123572-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furametpyr [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123572883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furametpyr | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FURAMETPYR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YLX6TNK3NC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A:

- Spectroscopic Data: Specific details regarding NMR and MS data can be found in studies focusing on the identification of Furametpyr and its metabolites. []

A: Yes, this compound demonstrates compatibility with various fungicidal compounds, including strobilurins, triazoles, and other carboxamides, often resulting in synergistic effects. [, , , , , ]

A: Based on the available research, this compound's primary function is fungicidal, and no direct evidence suggests it acts as a catalyst in chemical reactions. [, , , , , , , , , , , , , , , , ]

A: Yes, in silico studies have investigated this compound's potential as a fungicide, predicting its binding affinity to target proteins in Puccinia triticina and analyzing its pharmacokinetic properties. [, ]

A: Research on carboxin-related carboxamides, including this compound, highlights the importance of the aromatic rings and N-substituent for fungicidal activity. Modifications in these areas can significantly impact potency and spectrum of activity. []

A: While specific stability data are not detailed in the provided abstracts, this compound is formulated into various agricultural products, suggesting suitable stability for those applications. [, , , , ] Formulation strategies likely focus on optimizing its solubility, bioavailability, and delivery to target fungi. [, , , , ]

A: What are the safety and environmental considerations for this compound use?

A: Studies in rats reveal that this compound is rapidly absorbed, extensively metabolized primarily via N-demethylation and oxidation, and excreted mainly through urine and feces. [, ] Species- and sex-related differences in metabolism have been observed. []

A: this compound demonstrates efficacy against various fungal diseases in crops like rice, including rice sheath blight (Rhizoctonia solani) and rice blast (Pyricularia oryzae). [, , , ]

A: While the provided abstracts do not mention specific resistance cases, studies on related fungicides emphasize the need to monitor for potential resistance development, particularly with the increasing use of this compound in agriculture. []

A: While detailed toxicological data are not provided, research on the compound's metabolism and disposition in mammals contributes to understanding its safety profile. [, , ]

ANone: The provided research papers primarily focus on this compound's fungicidal properties and environmental fate. These specific aspects are not extensively covered in the provided research.

A: Several other fungicidal compounds, such as strobilurins, triazoles, and other carboxamides, are available as alternatives to this compound, each with its own mode of action and efficacy profile. [, , , , , , ]

ANone: Specific recommendations for this compound recycling and waste management are not detailed in the provided research.

A: Essential tools include analytical techniques like high-performance liquid chromatography (HPLC) [] and gas chromatography-tandem mass spectrometry (GC-MS/MS) [, ] for quantifying this compound and its metabolites in various matrices. Additionally, in silico modeling tools are valuable for predicting its interactions with biological targets and for pharmacokinetic analyses. [, ]

A: While the provided abstracts lack specific dates, the research suggests this compound emerged as a fungicide in the 1990s, primarily for controlling rice sheath blight in Japan. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。